[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
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Overview
Description
This compound is a benzothiazine derivative with additional methoxy and fluoro substituents. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring . The methoxy and fluoro groups are common functional groups in organic chemistry, with the methoxy group (-OCH3) being a derivative of methane, and the fluoro group (-F) being a derivative of fluorine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazine ring and the addition of the methoxy and fluoro groups. Unfortunately, without specific information or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazine ring, methoxy group, and fluoro group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. These could include properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds like benzothiazoles and benzoxazoles have been utilized in organic synthesis to create fluorophores and other derivatives with enhanced photostability and spectroscopic properties. For example, a study demonstrated the synthesis of fluorinated benzophenones and their derivatives through nucleophilic aromatic substitution reactions. These compounds exhibit strong fluorescence and tunable absorption and emission spectra, making them suitable for use in spectroscopic studies and the development of fluorinated analogues of known fluorophores (Woydziak et al., 2012).
Fluorescent Probes and Sensors
Compounds with fluorinated benzothiazole and benzoxazole cores have found application as fluorescent probes and sensors. These molecules can be sensitive to changes in their environment, such as pH shifts or the presence of metal cations, thereby serving as tools for biochemical and medical research. An example is the development of benzoxazole and benzothiazole analogues that serve as fluorescent probes for sensing magnesium and zinc cations, respectively. Their high sensitivity and selectivity are attributed to the acidic nature of the fluorophenol moiety, which enhances fluorescence under basic conditions (Tanaka et al., 2001).
Antimicrobial Activity
Fluorinated derivatives, including those with a benzothiazin core, have been synthesized and tested for antimicrobial activity. For instance, fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles have been evaluated against various bacterial strains and have shown promising antibacterial activities. These findings suggest potential applications in the development of new antimicrobial agents (Gadakh et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO5S/c1-29-18-8-3-15(4-9-18)23(26)22-14-25(17-6-10-19(30-2)11-7-17)20-13-16(24)5-12-21(20)31(22,27)28/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXUTHHQYLZSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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